Termitomycamide B
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Overview
Description
Termitomycamide B is a neuroprotective compound isolated from the mushroom Termitomyces titanicus. This compound has garnered attention due to its ability to inhibit endoplasmic reticulum stress-dependent cell death, making it a potential candidate for the treatment of neurodegenerative diseases .
Mechanism of Action
Target of Action
Termitomycamide B primarily targets the endoplasmic reticulum (ER) . The ER is an organelle in cells that plays a crucial role in protein synthesis and folding, lipid metabolism, and calcium homeostasis .
Mode of Action
This compound interacts with the ER to inhibit ER stress-dependent cell death . ER stress occurs when there is an accumulation of misfolded proteins in the ER, disrupting its function . By inhibiting this stress, this compound helps to maintain the normal function of the ER .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the unfolded protein response (UPR) pathway . This pathway is activated in response to ER stress. When the UPR pathway is activated, it attempts to restore normal function by halting protein translation, degrading misfolded proteins, and activating signaling pathways that lead to increased production of molecular chaperones involved in protein folding .
Pharmacokinetics
Like other fatty acid amides, it is likely to have good bioavailability due to its lipophilic nature
Result of Action
The primary result of this compound’s action is the protection against ER stress-dependent cell death . This has significant implications for neurodegenerative diseases, where ER stress and the resulting cell death are often key components of the disease process .
Action Environment
The action of this compound is likely influenced by various environmental factors For instance, the pH, temperature, and presence of other interacting molecules in the cellular environment could potentially affect its efficacy and stability.
Biochemical Analysis
Biochemical Properties
Termitomycamide B plays a significant role in biochemical reactions, particularly in the context of ER stress. It interacts with various enzymes, proteins, and other biomolecules within the cell. The nature of these interactions primarily involves the suppression of ER stress, thereby protecting cells from ER stress-dependent cell death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by mitigating ER stress, which is linked to several neuronal diseases including Parkinson’s, Alzheimer’s, and prion diseases . The impact of this compound on cell signaling pathways, gene expression, and cellular metabolism is largely centered around its ability to suppress ER stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules within the ER, leading to the suppression of ER stress. This suppression can be attributed to enzyme inhibition or activation, and changes in gene expression, all of which contribute to its neuroprotective effects .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited. It has been observed that this compound can protect against ER stress-dependent cell death in Neuro2a cells induced by tunicamycin .
Preparation Methods
Synthetic Routes and Reaction Conditions: Termitomycamide B is typically obtained from the fruiting bodies of Termitomyces titanicus. The extraction process involves isolating fatty acid amides from the mushroom. The compound can be synthesized through a series of organic reactions, including the formation of amide bonds and the incorporation of indole derivatives .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction. Research is ongoing to develop more efficient synthetic routes and scalable production methods .
Chemical Reactions Analysis
Types of Reactions: Termitomycamide B undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur at the indole ring or the fatty acid chain.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are commonly employed.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potentially different biological activities .
Scientific Research Applications
Termitomycamide B has several scientific research applications:
Chemistry: It serves as a model compound for studying fatty acid amides and their chemical properties.
Biology: The compound is used to investigate the biological pathways involved in endoplasmic reticulum stress and cell death.
Medicine: this compound is being explored for its potential in treating neurodegenerative diseases such as Parkinson’s and Alzheimer’s.
Industry: While not yet widely used in industry, its neuroprotective properties make it a candidate for future pharmaceutical developments
Comparison with Similar Compounds
Termitomycamide A: Another fatty acid amide isolated from Termitomyces titanicus with similar neuroprotective properties.
Termitomycamide C, D, and E: These compounds share structural similarities with Termitomycamide B and exhibit comparable biological activities.
Uniqueness: this compound is unique due to its specific structure, which includes an indole derivative and a fatty acid chain. This structure contributes to its potent neuroprotective effects and its ability to inhibit endoplasmic reticulum stress-dependent cell death more effectively than some of its analogs .
Properties
IUPAC Name |
(9Z,12Z)-N-[2-(1H-indol-2-yl)-2-oxoethyl]octadeca-9,12-dienamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-28(32)29-23-27(31)26-22-24-19-17-18-20-25(24)30-26/h6-7,9-10,17-20,22,30H,2-5,8,11-16,21,23H2,1H3,(H,29,32)/b7-6-,10-9- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDZGHQVBEWMXHZ-HZJYTTRNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NCC(=O)C1=CC2=CC=CC=C2N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.